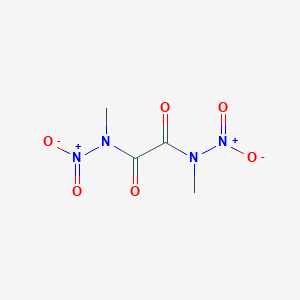
3-氨基-4-硝基吡啶
描述
3-Amino-4-nitropyridine, also known as 4-Amino-3-nitropyridine, is a yellow crystalline powder . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-nitropyridine has been analyzed using FTIR and FT Raman spectra . The optimized geometry, intensity, and frequency of the vibrational bands of the compound were obtained by density functional theory using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
3-Amino-4-nitropyridine has a molecular weight of 139.11 . It is a solid with a melting point of 203-207 °C (lit.) . It is insoluble in water .科学研究应用
Pharmaceutical Intermediate
3-Amino-4-nitropyridine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified, but intermediates are crucial in drug synthesis processes.
Synthesis of Imidazo[4,5-b]pyridines
3-Amino-4-nitropyridine can be used in the synthesis of Imidazo[4,5-b]pyridines . These compounds have shown potential in various therapeutic areas. They are known to play a crucial role in numerous disease conditions .
GABAA Receptor Modulators
Imidazo[4,5-b]pyridines, which can be synthesized from 3-Amino-4-nitropyridine, are known to be GABAA receptor positive allosteric modulators . This means they can enhance the effect of GABA neurotransmitters, potentially impacting treatments for conditions like anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
Imidazo[4,5-b]pyridines are also found to be proton pump inhibitors . These types of drugs reduce the production of acid in the stomach, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
Aromatase Inhibitors
Another potential application of Imidazo[4,5-b]pyridines is as aromatase inhibitors . These types of drugs can block the production of estrogen, which can be beneficial in the treatment of certain types of breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Imidazo[4,5-b]pyridines have also been found to be NSAIDs . These drugs can reduce inflammation and pain in the body .
安全和危害
作用机制
Target of Action
3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .
Mode of Action
It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
3-Amino-4-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 3-Amino-4-nitropyridine) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
It is known that the compound isinsoluble in water , which may affect its bioavailability
Result of Action
The result of the action of 3-Amino-4-nitropyridine is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .
Action Environment
The action, efficacy, and stability of 3-Amino-4-nitropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .
属性
IUPAC Name |
4-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUYRNIWXQXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343048 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitropyridine | |
CAS RN |
13505-02-7 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)






![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)


